molecular formula C10H18N2O2 B13656206 Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]

Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]

Cat. No.: B13656206
M. Wt: 198.26 g/mol
InChI Key: OJGLRWRFKZUWKR-UHFFFAOYSA-N
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Description

Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] is a complex organic compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . This compound is characterized by its unique spiro structure, which involves a pyrido[1,2-a]pyrazine ring system fused with a dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] typically involves multiple steps. One common method includes the following steps :

    Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.

    Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.

    Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to form the desired spiro compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] has several applications in scientific research :

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] can be compared with other spiro compounds and pyrrolo[1,2-a]pyrazine derivatives :

    Pyrrolo[1,2-a]pyrazine: Known for its antibacterial and antifungal activities.

    Spiro Compounds: Characterized by their unique spiro structure, which imparts distinct chemical and biological properties.

The uniqueness of Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] lies in its combined spiro and pyrido[1,2-a]pyrazine structure, which may offer a broader range of applications and activities compared to its individual components.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

spiro[1,2,3,4,6,8,9,9a-octahydropyrido[1,2-a]pyrazine-7,2'-1,3-dioxolane]

InChI

InChI=1S/C10H18N2O2/c1-2-10(13-5-6-14-10)8-12-4-3-11-7-9(1)12/h9,11H,1-8H2

InChI Key

OJGLRWRFKZUWKR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CN3C1CNCC3)OCCO2

Origin of Product

United States

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